Resolvin D2 (RvD2) is an endogenous lipid mediator biosynthesized from docosahexaenoic acid (DHA), an omega-3 fatty acid. [, , , , , , , , , , , , , , , , , , , , , , , ] RvD2 belongs to the D series resolvins, a family of SPMs that play a crucial role in actively resolving inflammation and promoting the return to tissue homeostasis. [, , , , , , , , , , , , , , , , ] It exerts potent anti-inflammatory and pro-resolving effects in various tissues and organs, including the lungs, brain, heart, liver, kidneys, and eyes. [, , , , , , , , , , , , , , , , , , , , , , , ] RvD2 is being investigated for its potential therapeutic benefits in a range of inflammatory diseases, including cardiovascular disease, stroke, asthma, periodontitis, and acute lung injury. [, , , , , , , , , , , , , , , , , , , , , ]
The synthesis of RvD2 occurs naturally in vivo from its precursor DHA. [, , , , , , , , , , , , , , , , ] The biosynthesis process involves a series of enzymatic reactions, including the action of lipoxygenases and other enzymes, which catalyze the conversion of DHA to RvD2. [, , , , , , , , , , , , , , , , ] Several studies have employed targeted mass spectrometry to identify and quantify the presence of RvD2 in various biological samples, including murine and human tissues. [, , , , , , , , , , , , , , , , ]
RvD2 exerts its biological effects primarily by binding to and activating the G protein-coupled receptor 18 (GPR18), also known as DRV2. [, , , , , , , , , , , ] This interaction triggers downstream signaling pathways, including the activation of protein kinase A (PKA), extracellular signal-regulated kinase (ERK)1/2, signal transducer and activator of transcription (STAT)3, and the inhibition of glycogen synthase kinase 3β (GSK3β). [, , , , , , , , , , , ] These signaling events ultimately lead to the modulation of various cellular processes, such as phagocytosis, cytokine production, immune cell recruitment and differentiation, and the promotion of tissue repair. [, , , , , , , , , , , ]
While preclinical data on RvD2 is promising, clinical research is still limited. Some studies have investigated the association of RvD2 levels with disease risk and prognosis in humans. [, ] Further clinical trials are needed to validate the therapeutic potential of RvD2 in human diseases.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: